N-Boc-2-piperidone
Overview
Description
Mechanism of Action
Target of Action
Tert-butyl 2-oxopiperidine-1-carboxylate, also known as 1-Boc-2-piperidone , is an organic compound that serves as an important intermediate in the fields of medicinal chemistry and organic synthesis
Mode of Action
It is known to be used in the synthesis of various drugs and compounds, such as piperidinone antiepileptic drugs and organic synthesis catalysts .
Pharmacokinetics
Its physical properties such as solubility in chloroform and methanol , and its boiling point of 110°C/0.1mmHg may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl 2-oxopiperidine-1-carboxylate. For instance, it should be stored in a dark place, sealed in dry, at room temperature . It is a flammable liquid and should be kept away from fire and high temperatures .
Preparation Methods
N-Boc-2-piperidone can be prepared by several methods. A common synthetic route involves the reaction of 1-piperidinocarbonyl chloride with tert-butoxycarbonyl chemicals . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability and purity of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
N-Boc-2-piperidone undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
N-Boc-2-piperidone has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules . In biology, it serves as a building block for the development of bioactive compounds . In medicine, it is used in the synthesis of drugs, including antiepileptic drugs and other therapeutic agents . Additionally, it finds applications in the industry as a catalyst for organic synthesis reactions .
Comparison with Similar Compounds
N-Boc-2-piperidone can be compared with similar compounds such as tert-butyl 3-oxopiperidine-1-carboxylate and tert-butyl 4-oxopiperidine-1-carboxylate . These compounds share similar structural features but differ in the position of the oxo group on the piperidine ring . The uniqueness of tert-butyl 2-oxopiperidine-1-carboxylate lies in its specific reactivity and applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 2-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMHMJAEGZPQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428825 | |
Record name | N-Boc-2-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85908-96-9 | |
Record name | tert-Butyl 2-oxopiperidine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85908-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Boc-2-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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